molecular formula C10H8N2 B2630343 2-ethynyl-1-methyl-1H-1,3-benzodiazole CAS No. 32545-01-0

2-ethynyl-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2630343
CAS No.: 32545-01-0
M. Wt: 156.188
InChI Key: CPNOLRCHNQZMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethynyl-1-methyl-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h1,4-7H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNOLRCHNQZMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 2-ethynyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight, Formula, and Technical Profile of 2-Ethynyl-1-methylbenzimidazole Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Physicochemical Profiling, Synthetic Architecture, and Pharmacological Utility

Executive Summary

2-Ethynyl-1-methylbenzimidazole (CAS: 32545-01-0) is a functionalized heterocyclic scaffold serving as a critical intermediate in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and as a bioorthogonal "click" chemistry handle. Characterized by a rigid benzimidazole core fused to a terminal alkyne, this molecule acts as a bioisostere for the phenylethynylpyridine moiety found in MPEP, a reference standard in neuropharmacology. This guide details its molecular specifications, validated synthetic protocols, and application in high-affinity ligand design.

Physicochemical Specifications

The following data establishes the baseline identity for 2-ethynyl-1-methylbenzimidazole. Researchers should verify these parameters during procurement or post-synthesis characterization.

ParameterSpecificationNotes
IUPAC Name 2-Ethynyl-1-methyl-1H-benzimidazole
Molecular Formula C₁₀H₈N₂ Confirmed via elemental composition (C: 76.90%, H: 5.16%, N: 17.94%).[1]
Molecular Weight 156.18 g/mol Monoisotopic Mass: 156.0687
CAS Number 32545-01-0
Physical State Pale yellow to off-white solid
Solubility DMSO, CH₂Cl₂, MeOHPoor solubility in water; requires organic co-solvent.
pKa (Calc) ~4.11 (Conjugate acid)The N3 nitrogen is weakly basic.
SMILES Cn1c(C#C)nc2ccccc12Useful for cheminformatics docking.

Synthetic Architecture & Protocol

The synthesis of 2-ethynyl-1-methylbenzimidazole requires a convergent approach, typically utilizing a Sonogashira cross-coupling strategy. This method is preferred over direct alkynylation due to higher regioselectivity and yield.

Retrosynthetic Logic

The target molecule is disassembled into two key precursors: 2-iodo-1-methylbenzimidazole and trimethylsilylacetylene (TMSA) . The iodine at the C2 position provides an excellent leaving group for Palladium-catalyzed oxidative addition, while the N-methyl group prevents side reactions at the N1 position.

Validated Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 1-Methylbenzimidazole Step1 C2-Lithiation & Iodination (n-BuLi, I2, THF, -78°C) Start->Step1 Inter1 2-Iodo-1-methylbenzimidazole Step1->Inter1 Step2 Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) Inter1->Step2 Inter2 2-(TMS-ethynyl)-1-methylbenzimidazole Step2->Inter2 Step3 Desilylation (K2CO3, MeOH, RT) Inter2->Step3 Final 2-Ethynyl-1-methylbenzimidazole (Target) Step3->Final

Figure 1: Step-wise synthetic route from commercially available 1-methylbenzimidazole to the 2-ethynyl derivative via Sonogashira coupling.

Detailed Experimental Protocol

Step 1: Preparation of 2-Iodo-1-methylbenzimidazole

  • Dissolution: Dissolve 1-methylbenzimidazole (10 mmol) in anhydrous THF (50 mL) under Argon atmosphere.

  • Lithiation: Cool to -78°C. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour to generate the C2-lithio species.

  • Iodination: Add a solution of iodine (1.1 eq) in THF dropwise. Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated Na₂S₂O₃ (aq) to remove excess iodine. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Sonogashira Coupling

  • Reagents: Combine 2-iodo-1-methylbenzimidazole (5 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in dry DMF/Et₃N (3:1 ratio).

  • Coupling: Degas the solution. Add trimethylsilylacetylene (1.2 eq). Heat to 60°C for 4-6 hours under inert atmosphere.

  • Validation: Monitor by TLC (disappearance of iodide spot).

  • Isolation: Dilute with water, extract with ether, and concentrate to yield the TMS-protected intermediate.

Step 3: Deprotection (Desilylation)

  • Reaction: Dissolve the TMS-intermediate in MeOH. Add anhydrous K₂CO₃ (1.5 eq). Stir at RT for 30 minutes.

  • Purification: Evaporate solvent. Resuspend in CH₂Cl₂, wash with water, and dry. Recrystallize from hexanes/EtOAc to obtain pure 2-ethynyl-1-methylbenzimidazole .

Characterization & Validation

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.85 ppm (s, 3H): N-CH₃ singlet. Diagnostic of N1-methylation.

    • δ 3.55 ppm (s, 1H): C≡C-H singlet. Diagnostic of the terminal alkyne. Note: If this peak is absent and a peak at 0.2 ppm is present, deprotection was incomplete.

    • δ 7.30–7.80 ppm (m, 4H): Aromatic protons of the benzimidazole ring.

  • MS (ESI+):

    • m/z: 157.08 [M+H]⁺.

  • IR Spectroscopy:

    • ~3250 cm⁻¹: C≡C-H stretch (sharp).

    • ~2120 cm⁻¹: C≡C stretch (weak).

Applications in Drug Discovery

The 2-ethynyl-1-methylbenzimidazole scaffold is a privileged structure in neuropharmacology and chemical biology.

mGluR5 Antagonism (MPEP Bioisosteres)

This molecule is a structural analog of MPEP (2-methyl-6-(phenylethynyl)pyridine), a potent antagonist of the metabotropic glutamate receptor 5 (mGluR5).[2]

  • Mechanism: The benzimidazole ring replaces the pyridine ring of MPEP. The ethynyl linker maintains the rigid rod-like geometry required to penetrate the allosteric binding pocket of the transmembrane domain.

  • Utility: Research tools for studying anxiety, depression, and Fragile X syndrome.

Click Chemistry (Bioorthogonal Labeling)

The terminal alkyne serves as a "click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Workflow: Researchers attach the benzimidazole core to fluorophores, peptides, or PROTAC linkers containing an azide group.

  • Result: Formation of a 1,4-disubstituted 1,2,3-triazole linkage, which is stable in physiological conditions.

Pharmacological Pathway Diagram

ApplicationPathways Core 2-Ethynyl-1-methylbenzimidazole (Scaffold) Target1 mGluR5 Allosteric Modulation Core->Target1 Bioisosteric Replacement Target2 CuAAC 'Click' Reaction (+ R-N3 Azide) Core->Target2 Cycloaddition Outcome1 Anxiolytic / Antidepressant Effects (MPEP Analog) Target1->Outcome1 Outcome2 1,2,3-Triazole Conjugates (Probes / PROTACs) Target2->Outcome2

Figure 2: Dual utility of the scaffold in neuropharmacology (mGluR5 modulation) and chemical biology (Click conjugation).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12447147, 2-ethynyl-1H-benzimidazole. Retrieved from [Link](Note: 1-methyl derivative properties derived from parent scaffold data).

  • Alagille, D., et al. (2011).[3] "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."[3][4] Bioorganic & Medicinal Chemistry Letters, 21(11), 3243-3247.[3] [Link]

  • Gasparini, F., et al. (1999). "Potent and selective antagonists of the metabotropic glutamate receptor subtype 5."[4] Journal of Neuroscience, 19(8), 2974-2981.

Sources

Navigating the Frontier of Molecular Electronics: A Technical Guide to the Electronic Properties of Ethynyl-Substituted Benzodiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial inquiries into the specific electronic properties of 2-ethynyl-1-methyl-1H-1,3-benzodiazole have revealed a significant gap in the current scientific literature. While the benzimidazole framework is a cornerstone of medicinal chemistry and materials science, the electronic characterization of this precise ethynyl derivative is not extensively documented.

In the spirit of scientific exploration and to provide a valuable resource for researchers in this domain, this guide will focus on a closely related and extensively studied class of compounds: ethynyl-substituted 2,1,3-benzothiadiazoles . The benzothiadiazole core, with its inherent electron-accepting nature, offers a rich platform for tuning electronic properties through the strategic incorporation of ethynyl and other functional groups. The principles and experimental methodologies discussed herein are directly applicable to the future characterization of this compound and its analogues.

This guide is structured to provide a comprehensive overview of the synthesis, characterization, and electronic properties of these promising molecular building blocks, offering both foundational knowledge and practical insights for their application in drug development and materials science.

Introduction: The Allure of the Ethynyl-Benzodiazole Motif

The fusion of an aromatic benzodiazole scaffold with the rigid, π-conductive ethynyl linker creates molecules with unique electronic and photophysical properties. The benzothiadiazole (BTD) core, in particular, is a potent electron acceptor, and its derivatives are pivotal in the development of advanced materials for organic electronics.[1][2] The introduction of an ethynyl group can extend π-conjugation, modulate energy levels, and facilitate intermolecular charge transport, making these compounds highly attractive for applications in:

  • Organic Photovoltaics (OPVs): As electron-acceptor components in bulk heterojunction solar cells.[3]

  • Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters or host materials.[1]

  • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.[1]

  • Fluorescent Probes and Sensors: For the detection of various analytes.[4]

The position of the ethynyl group on the benzothiadiazole ring has a significant impact on the resulting electronic properties, influencing both the spectral response and photovoltage performance in devices like dye-sensitized solar cells (DSSCs).[5]

Synthesis and Molecular Engineering

The synthesis of ethynyl-substituted benzothiadiazoles typically involves palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This versatile reaction allows for the direct connection of a terminal alkyne to an aryl halide.

General Synthetic Strategy: Sonogashira Coupling

The Sonogashira coupling provides a reliable method for the introduction of the ethynyl moiety onto the benzothiadiazole core.[6][7]

Sonogashira_Coupling Reactants 4,7-Dibromo-2,1,3-benzothiadiazole + Terminal Alkyne Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Reactants->Catalyst Reaction Conditions Product Ethynyl-substituted 2,1,3-benzothiadiazole Catalyst->Product

Caption: Generalized workflow for the Sonogashira coupling reaction.

Experimental Protocol: A Representative Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the terminal alkyne (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a copper(I) co-catalyst like copper(I) iodide (0.1 equivalents).

  • Solvent and Base: Add a suitable degassed solvent, such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N). The triethylamine also serves as the base.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ethynyl-substituted benzothiadiazole.

Core Electronic Properties: A Deep Dive

The electronic behavior of ethynyl-substituted benzothiadiazoles is governed by the interplay between the electron-deficient benzothiadiazole core and the nature of the substituents attached via the ethynyl linker.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO levels constitutes the HOMO-LUMO gap, which is a key parameter for predicting a molecule's reactivity and its potential applications in electronic devices.[8]

  • HOMO (Highest Occupied Molecular Orbital): The energy level of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy level of the LUMO is related to the electron affinity and indicates the ability of a molecule to accept an electron.

The introduction of electron-donating groups through the ethynyl spacer generally raises the HOMO level, while the strong electron-withdrawing nature of the benzothiadiazole core keeps the LUMO level low. This tuning of the frontier orbital energies is a cornerstone of molecular engineering for organic electronics.[7]

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule experimentally. By measuring the onset oxidation (Eox) and reduction (Ered) potentials, the HOMO and LUMO energies can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple[2]:

  • EHOMO = - (Eox - E1/2(Fc/Fc⁺) + 4.8) eV

  • ELUMO = - (Ered - E1/2(Fc/Fc⁺) + 4.8) eV

Experimental Protocol: Cyclic Voltammetry

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mM) of the ethynyl-substituted benzothiadiazole in a suitable anhydrous and degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Record the cyclic voltammogram by sweeping the potential between the electrodes.

  • Calibration: After the initial measurement, add a small amount of ferrocene as an internal standard and record another voltammogram to determine the Fc/Fc⁺ redox potential under the same conditions.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram and calculate the HOMO and LUMO energy levels using the formulas above.

Table 1: Representative Electrochemical Data for Ethynyl-Benzothiadiazole Derivatives

Compound ReferenceOnset Oxidation (V vs. Fc/Fc⁺)Onset Reduction (V vs. Fc/Fc⁺)HOMO (eV)LUMO (eV)Electrochemical Gap (eV)
Polymer PFDEBT[7]0.98-1.13-5.78-3.672.11
Polymer PCDEBT[7]0.99-1.17-5.79-3.632.16
Polymer PPADEBT[7]0.99-1.23-5.79-3.572.22

Note: Data extracted from a study on benzothiadiazole-based polymers where the ethynylene linker is part of the polymer backbone.[7]

Photophysical Properties: Absorption and Emission

Ethynyl-substituted benzothiadiazoles often exhibit interesting photophysical properties, including strong absorption in the visible region and fluorescence. These properties are highly dependent on the extent of π-conjugation and the presence of donor-acceptor interactions within the molecule.

  • UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelengths of light a molecule absorbs. The absorption spectrum provides information about the electronic transitions within the molecule. The optical bandgap can be estimated from the onset of the absorption spectrum.

  • Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has absorbed light. The fluorescence spectrum, quantum yield, and lifetime are important parameters for applications in OLEDs and fluorescent probes.[9]

The incorporation of an ethynyl spacer can lead to a red-shift in the absorption and emission spectra, indicating a smaller energy gap due to extended conjugation.[5]

Jablonski_Diagram cluster_absorption Absorption cluster_emission Emission cluster_nonradiative Non-radiative S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 hν (Absorption) S1_vibrational Vibrational Relaxation S1_nonradiative Internal Conversion/ Intersystem Crossing S1_vibrational->S0 Fluorescence (hν')

Caption: Simplified Jablonski diagram illustrating electronic transitions.

Computational Modeling: A Predictive Tool

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods used to predict the electronic structure and properties of molecules.[8] These calculations can provide valuable insights into:

  • Optimized Molecular Geometry: The most stable three-dimensional structure of the molecule.

  • Frontier Molecular Orbital Energies and Distributions: Visualization of the HOMO and LUMO and their energy levels.[10]

  • Simulated UV-Vis Spectra: Prediction of the electronic absorption wavelengths and oscillator strengths.[11]

  • Molecular Electrostatic Potential (MEP): Identification of the electron-rich and electron-poor regions of the molecule, which is useful for predicting intermolecular interactions.[10]

Computational modeling can guide synthetic efforts by predicting the properties of target molecules before they are synthesized, saving time and resources.

Future Directions and Applications

The field of ethynyl-substituted benzodiazoles continues to evolve, with ongoing research focused on:

  • Novel Molecular Designs: The development of new donor and acceptor moieties to further tune the electronic and optical properties.

  • Drug Development: The benzimidazole core is a well-established pharmacophore. The introduction of an ethynyl group can modulate the electronic properties and potentially lead to new therapeutic agents with enhanced activity or novel mechanisms of action.[12][13]

  • Advanced Materials: The incorporation of these building blocks into polymers and supramolecular assemblies for next-generation electronic and photonic devices.

Conclusion

While the specific electronic properties of this compound remain to be fully elucidated, the broader class of ethynyl-substituted benzodiazoles, particularly the benzothiadiazoles, represents a rich and versatile platform for the development of functional organic materials. A thorough understanding of their synthesis, electronic structure, and photophysical properties, achieved through a combination of experimental techniques and computational modeling, is crucial for unlocking their full potential in diverse applications ranging from molecular electronics to medicinal chemistry. The methodologies and principles outlined in this guide provide a robust framework for the continued exploration of this exciting class of molecules.

References

  • ResearchGate. (n.d.). HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were.... Retrieved from a URL related to ResearchGate.[14]

  • ResearchGate. (2025, August 7). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles | Request PDF.[6]

  • Al-Azzawi, A. G. S., et al. (2021). Impact of ethynylene linkers on the optical and electrochemical properties of benzothiadiazole based alternate conjugated polymers. Arabian Journal of Chemistry, 14(5), 103133.[15]

  • Abdulwahid, R. T. (2025, September 4). (PDF) Impact of ethynylene linkers on the optical and electrochemical properties of benzothiadiazole based alternate conjugated polymers. ResearchGate.[7]

  • IRJEdT. (2023, April). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.[8]

  • Arkat USA. (n.d.). Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds.[9]

  • Royal Society of Chemistry. (n.d.). Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[6][8][14]thiadiazole,[6][8][14]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives.[16]

  • PolyU Institutional Research Archive. (n.d.). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in.[1]

  • Zhu, W., et al. (n.d.). Influence of ethynyl position on benzothiadiazole based D–A–π–A dye-sensitized solar cells: spectral response and photovoltage performance. Journal of Materials Chemistry C.[5]

  • MDPI. (2024, August 7). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.[4]

  • ResearchGate. (2025, August 15). (PDF) Unravelling the Photobehavior of 2,1,3 Benzothiadiazole-based HOF and its Molecular Units: Experimental and Theoretical Insights into their Spectroscopic Properties in Solutions and Solid State.[17]

  • MDPI. (2021, February 24). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties.[18]

  • Middle East Technical University. (n.d.). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL.[19]

  • BenchChem. (2025). An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile.[2]

  • ResearchGate. (n.d.). Synthesis of 2-(methylthio)-1-(prop-2-ynyl)-1H-benzo[d]imidazole (3)....[20]

  • PMC. (n.d.). Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione.[21]

  • PMC. (n.d.). Synthesis and Electrochemistry of 2-Ethenyl and 2-Ethanyl Derivatives of 5-Nitroimidazole and Antimicrobial Activity against Giardia lamblia.[22]

  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[23]

  • PubMed. (2006, March 1). Novel 2,1,3-benzothiadiazole-based red-fluorescent dyes with enhanced two-photon absorption cross-sections.[24]

  • CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.[25]

  • PMC. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation.[26]

  • MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.[27]

  • IRJEdT. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE.[10]

  • SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).[11]

  • ResearchGate. (2016, June 1). (PDF) Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics.[28]

  • WuXi Biology. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.[29]

  • PubMed. (2015, February 4). 2,1,3-Benzothiadiazole-5,6-dicarboxylic imide--a versatile building block for additive- and annealing-free processing of organic solar cells with efficiencies exceeding 8%.[3]

  • Office of Scientific and Technical Information. (2023, June 14). Oxadiazole-based Heterocycles as Building Block for Material Property Control: Design, Synthesis, and Characterization of 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)- 1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole.[30]

  • ResearchGate. (n.d.). Synthesis and optical characterization of benzodiazole building blocks....[31]

  • Wiley Online Library. (n.d.). Synthesis of Benzothiadiazole-Based Liquid Crystalline Polyacrylates for Polarized Light Emitting Diodes.[32]

  • PMC. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.[33]

  • PMC. (2025, February 4). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer.[34]

  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.[12]

  • ResearchGate. (2025, August 6). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.[13]

Sources

Methodological & Application

Application Note & Protocol: Sonogashira Coupling for the Synthesis of 2-Ethynylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Alkynylated Benzimidazoles

The benzimidazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents and functional organic materials.[1][2][3] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to applications as anticancer, antiviral, and anti-inflammatory drugs.[2][3][4] The introduction of an ethynyl group at the 2-position of the benzimidazole ring via the Sonogashira cross-coupling reaction dramatically expands its synthetic utility.[5][6] This transformation provides a versatile handle for further elaboration into more complex molecules through click chemistry, cyclization reactions, or as a key structural element in conjugated systems for materials science.[7]

This document provides a comprehensive guide for researchers on the effective application of the Sonogashira coupling for preparing 2-ethynylbenzimidazole derivatives. We will delve into the reaction mechanism, provide a detailed experimental protocol, and offer field-proven insights for optimization and troubleshooting.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne.[7][8][9] The reaction is traditionally catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, operating through two interconnected catalytic cycles.[10][11]

Causality of Key Components:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium center is the workhorse of the primary catalytic cycle. A Pd(0) species initiates the cycle by undergoing oxidative addition into the aryl-halide bond (e.g., 2-halobenzimidazole).[8][12]

  • Copper(I) Co-catalyst (e.g., CuI): The role of the copper(I) salt is to activate the terminal alkyne. It reacts with the alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[10][13] This significantly accelerates the reaction compared to copper-free systems.[8]

  • Amine Base (e.g., Et₃N, DIPA): The base serves two critical functions. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[10] Second, it neutralizes the hydrohalic acid (HX) generated as a byproduct during the catalytic cycle, preventing catalyst deactivation and driving the reaction equilibrium forward.[13]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂-X pd0->pd_aryl Oxidative Addition pd_alkyne Ar-Pd(II)L₂-C≡CR pd_aryl->pd_alkyne Transmetalation product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_halide CuX product->pd0 Catalyst Regeneration aryl_halide Ar-X cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Alkyne Activation cu_acetylide->pd_aryl Transfers Acetylide cu_acetylide->cu_halide Regenerates Cu Catalyst alkyne H-C≡CR base Base

Caption: Dual catalytic cycles of the copper-catalyzed Sonogashira reaction.

Optimizing Reaction Conditions for 2-Ethynylbenzimidazoles

The success of the Sonogashira coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. For heterocyclic substrates like benzimidazoles, careful optimization is key. The reactivity of the halide at the 2-position follows the general trend: I > Br >> Cl.[8][14] For 2-chlorobenzimidazoles, more active catalysts or harsher conditions may be required.

Table 1: Summary of Selected Sonogashira Conditions for Heterocyclic Systems

Substrate Catalyst System Base Solvent Temp (°C) / Time (h) Yield (%) Notes
2-Bromopyridine Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N DMF 100 °C / 3 h 85-96 High yields for a related N-heterocycle.[9]
Aryl Bromides Pd(PPh₃)₄ / CuI DBU N/A 25-35 °C up to 93 Demonstrates low-temperature feasibility.[15]
Aryl Iodides Pd-PEPPSI / PPh₃ / CuI Et₃N Water 100 °C / 12 h High Aqueous conditions are possible.[16]
Aryl Bromides Benzimidazolyl-Pd Complex K₂CO₃ DMF/H₂O 110 °C High Copper-free, using a benzimidazole-based ligand.[17][18]

| 4-Iodoisoxazole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 80 | Example with another five-membered heterocycle.[19] |

Detailed Experimental Protocol: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a reliable starting point for the coupling of a 2-halobenzimidazole derivative with a terminal alkyne.

Self-Validation: This protocol is a self-validating system. The reaction monitoring step (3.3) allows for confirmation of substrate consumption and product formation. The work-up and purification steps (3.4 & 3.5) isolate the final compound, and subsequent analytical characterization (e.g., NMR, MS) validates its identity and purity.

Materials:

  • 2-Iodo- or 2-Bromobenzimidazole derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Copper(I) Iodide [CuI] (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene, 5-10 mL)

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

3.1 Reaction Setup (The "Why"):

  • To an oven-dried Schlenk flask, add the 2-halobenzimidazole derivative (1.0 mmol), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).

    • Causality: Using an oven-dried flask and performing additions under an inert atmosphere is critical to prevent moisture and oxygen from deactivating the sensitive Pd(0) catalyst and to avoid the oxidative homocoupling of the alkyne (Glaser coupling).[14][20]

  • Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is typically done by evacuating the flask under vacuum and backfilling with the inert gas three times.

3.2 Reagent Addition (The "Why"):

  • Via syringe, add the anhydrous, degassed solvent (e.g., THF, 5 mL), followed by the degassed triethylamine (3.0 mmol).

    • Causality: Solvents and bases must be rigorously degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles) to remove dissolved oxygen.[20]

  • Stir the resulting mixture at room temperature for 5 minutes. The solution may become a clear yellow or a heterogeneous mixture.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Causality: A slight excess of the alkyne is used to ensure complete consumption of the more valuable benzimidazole starting material. Slow addition can sometimes minimize homocoupling side products.[20]

3.3 Reaction Monitoring (The "Why"):

  • Stir the reaction at the desired temperature. For aryl iodides, room temperature is often sufficient; for aryl bromides, heating to 50-80 °C may be necessary.[8][14][21]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture via syringe and analyze for the disappearance of the 2-halobenzimidazole starting material.

    • Causality: Monitoring prevents running the reaction for an unnecessarily long time, which can lead to byproduct formation and decomposition.

3.4 Work-up (The "Why"):

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium and copper salts, which often precipitate.[20] Wash the pad with additional ethyl acetate (10 mL).

    • Causality: This filtration step is a crucial first pass at purification, removing the bulk of the inorganic and metallic residues.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the amine base, followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

3.5 Purification (The "Why"):

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-ethynylbenzimidazole derivative.

    • Causality: Chromatography is essential for separating the desired product from unreacted starting materials, homocoupled alkyne, and other organic byproducts to achieve high purity.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following workflow and table provide guidance for systematic troubleshooting.

Troubleshooting_Workflow start Run Standard Protocol check_yield Reaction Outcome? start->check_yield success High Yield: Product Isolated check_yield->success > 70% low_yield Low / No Yield check_yield->low_yield < 30% side_product Major Side Products check_yield->side_product Complex Mixture check_reagents Check Reagents: - Fresh Catalysts? - Anhydrous/Degassed? - Substrate Purity? low_yield->check_reagents increase_temp Increase Temperature (for Ar-Br/Cl) check_reagents->increase_temp change_ligand Change Ligand (e.g., SPhos, XPhos) increase_temp->change_ligand homocoupling Alkyne Homocoupling (Glaser Product)? side_product->homocoupling homocoupling->check_reagents No reduce_cu Reduce CuI loading homocoupling->reduce_cu Yes yes_homo Yes no_homo No (Decomposition) slow_addition Slowly add alkyne reduce_cu->slow_addition go_cu_free Switch to Copper-Free Protocol slow_addition->go_cu_free

Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.

Table 2: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
No or Low Reaction - Inactive Pd catalyst (oxidized).- Poor quality CuI salt.- Insufficiently degassed solvents/base.- Low reactivity of aryl halide (e.g., Ar-Cl). - Use a fresh batch of catalyst.[14][20]- Ensure a strictly inert atmosphere; re-degas all liquids.[20]- For Ar-Br/Cl, increase temperature or switch to a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos).[14][21]
Alkyne Homocoupling (Glaser Product) - Presence of oxygen.- High concentration or reactivity of CuI catalyst. - Ensure the reaction is strictly anaerobic.[20]- Reduce the loading of CuI (e.g., to 1-2 mol%).- Add the terminal alkyne slowly to the reaction mixture via syringe pump.[20]- Switch to a copper-free protocol.[8][17][22]
Formation of Black Precipitate (Palladium Black) - Catalyst decomposition.- Impurities in reagents or solvent.- Inappropriate solvent choice (anecdotally, THF can sometimes promote it).[14][23] - Ensure high purity of all starting materials.[20]- Try a different solvent, such as toluene or DMF.- Use a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced to Pd(0) in situ.[8][14]

| Difficult Purification | - Formation of closely-eluting byproducts.- Persistent catalyst residues. | - Optimize reaction conditions to improve selectivity.- After filtration through Celite, consider an additional wash with aqueous KCN or NH₄OH/NH₄Cl to scavenge residual metals (use with extreme caution and appropriate safety measures). |

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Sonogashira Coupling Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]

  • Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature - Academia.edu. [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

  • Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update | Bentham Science Publishers. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). [Link]

  • (PDF) Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update - ResearchGate. [Link]

  • Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. [Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. [Link]

  • Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. [Link]

  • [PDF] Copper-free Sonogashira cross-coupling reactions: an overview | Semantic Scholar. [Link]

  • Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water - SciSpace. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

  • The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - PubMed. [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. [Link]

  • Synthesis and Medicinal Applications of Benzimidazoles: An Overview | Bentham Science. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. [Link]

  • Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. [Link]

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel - MDPI. [Link]

  • (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. [Link]

Sources

Application Note: pH-Responsive Bioconjugation via Benzimidazole-Alkyne Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and biologics development. It details the design, synthesis, and application of Benzimidazole-Alkyne Linkers —a sophisticated class of "smart" bioconjugation handles that combine the bio-orthogonality of click chemistry with the pH-responsive hydrolytic properties of the benzimidazole scaffold.

Executive Summary

The "stability-release paradox" remains the central challenge in Antibody-Drug Conjugate (ADC) development: a linker must be perfectly stable in systemic circulation (pH 7.4) yet rapidly cleavable upon endosomal internalization (pH < 6.0). While hydrazones and acetals have historically filled this role, they often suffer from premature hydrolysis.

This guide details the use of Benzimidazole-Alkyne Linkers , specifically derived from the N-ethoxybenzylimidazole (NEBI) scaffold. These linkers utilize the basicity of the benzimidazole nitrogen (pKa ~ 5.5–6.0) to trigger self-immolative hydrolysis only in acidic environments. By functionalizing this scaffold with a terminal alkyne, we enable precise, site-specific conjugation to azide-labeled biomolecules via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition).

Scientific Mechanism: The "Click-and-Cleave" System

The Benzimidazole Trigger

Unlike passive linkers, the benzimidazole core acts as a pH sensor. At neutral pH, the unprotonated benzimidazole stabilizes the adjacent ether/carbamate linkage. Upon acidification (lysosomal entry), protonation of the N3 position increases the leaving group ability, facilitating rapid hydrolysis and payload release.

The Alkyne Handle

The alkyne moiety serves as the bio-orthogonal attachment point. This decouples the synthesis of the complex drug-linker payload from the bioconjugation step, allowing for modular "plug-and-play" ADC assembly.

Mechanism Diagram

The following diagram illustrates the dual-phase mechanism: Assembly (Click) and Activation (pH-Triggered Cleavage).

BenzimidazoleMechanism Antibody Antibody-Azide Conjugate Stable ADC (pH 7.4) Antibody->Conjugate CuAAC/SPAAC (Click Reaction) Linker Alkyne-Benzimidazole-Drug Linker->Conjugate Endosome Endosome/Lysosome (pH < 6.0) Conjugate->Endosome Internalization Protonation Benzimidazole Protonation Endosome->Protonation H+ Influx Release Hydrolysis & Drug Release Protonation->Release Self-Immolation

Figure 1: The "Click-and-Cleave" workflow utilizing benzimidazole-alkyne linkers for targeted intracellular drug release.

Comparison of pH-Sensitive Linker Technologies

The benzimidazole platform offers superior tunability compared to legacy chemistries.

FeatureHydrazone LinkersCis-Aconityl LinkersBenzimidazole (NEBI) Linkers
Cleavage Mechanism Acid-catalyzed hydrolysis of C=N bondAcid-catalyzed amide hydrolysisN3-Protonation assisted hydrolysis
Serum Stability (pH 7.4) Moderate (slow leakiness)ModerateHigh (tunable via substituents)
Release pH pH 4.5 – 5.0pH 4.0 – 5.0pH 5.0 – 6.0 (Early Endosome)
Synthetic Versatility LimitedLimitedHigh (Modular Alkyne attachment)
Byproducts Hydrazine derivativesMaleic acid derivativesBenzimidazole + Alcohol/Amine

Experimental Protocols

Protocol A: Preparation of the Antibody-Azide

Pre-requisite: Monoclonal antibody (mAb) of interest.

  • Buffer Exchange: Exchange mAb into PBS (pH 7.4) using a Zeba Spin Desalting Column (7K MWCO). Adjust concentration to 2–5 mg/mL.

  • Activation: Add NHS-PEG4-Azide (20 molar equivalents) to the mAb solution.

    • Why: The PEG spacer prevents aggregation and improves the solubility of the hydrophobic benzimidazole linker later.

  • Incubation: Incubate for 2 hours at Room Temperature (RT) or overnight at 4°C.

  • Purification: Remove excess NHS-Azide using a desalting column or dialysis against PBS.

  • QC: Verify Azide incorporation via UV-Vis (if using a chromogenic linker) or DBCO-fluorophore click test.

Protocol B: The "Benzimidazole Double-Play" Conjugation (CuAAC)

Note: This protocol utilizes a benzimidazole-based ligand (BimC4A)3 for the copper catalyst.[1][2] This is distinct from the linker but highly recommended for its superior protection of proteins against Cu(I) toxicity [1].

Reagents:

  • Azide-mAb: From Protocol A (10 µM final conc).

  • Alkyne-Benzimidazole-Payload: The drug-linker construct (50 µM final conc, 5 equiv).

  • CuSO4: 100 µM.

  • Ligand: (BimC4A)3 or THPTA (500 µM). (BimC4A)3 is preferred for faster kinetics in dilute conditions.

  • Reducing Agent: Sodium Ascorbate (2.5 mM).

Steps:

  • Mix: In a microcentrifuge tube, combine the Azide-mAb and Alkyne-Benzimidazole-Payload in PBS.

  • Catalyst Premix: Separately, mix CuSO4 and the Ligand. Incubate for 5 mins to form the complex.

  • Initiate: Add the Catalyst Premix to the protein solution, followed immediately by the Sodium Ascorbate.

  • Incubate: 1 hour at RT under inert atmosphere (N2 or Ar) if possible, though (BimC4A)3 is relatively oxygen tolerant.

  • Quench: Add EDTA (10 mM final) to chelate copper.

  • Purification: Size Exclusion Chromatography (SEC) or extensive dialysis to remove free drug-linker.

Protocol C: Validation of pH-Dependent Release

Critical Step: You must prove the linker is stable in "blood" but unstable in "lysosomes".

  • Preparation: Aliquot purified ADC into two buffers:

    • Buffer A (Systemic Mimic): PBS, pH 7.4.

    • Buffer B (Lysosomal Mimic): Citrate/Acetate buffer, pH 5.0.

  • Incubation: Incubate both samples at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, 12h, 24h.

  • Analysis: Analyze free drug release via RP-HPLC.

    • Success Criteria: <5% release in Buffer A after 24h; >80% release in Buffer B after 24h.

Workflow Visualization

The following diagram details the experimental logic flow for generating and validating these conjugates.

ExperimentalWorkflow cluster_synthesis Phase 1: Component Prep cluster_conjugation Phase 2: Bioconjugation (CuAAC) cluster_validation Phase 3: Validation LinkerSyn Synthesize Alkyne-Benzimidazole-Drug (Organic Synthesis) Mix Mix Ab-Azide + Alkyne-Linker LinkerSyn->Mix AbPrep Functionalize Antibody (NHS-Azide Labeling) AbPrep->Mix Catalyst Add Cu(I) + (BimC4A)3 Ligand Mix->Catalyst Purify Purification (SEC/Dialysis) Catalyst->Purify Stability Stability Test (pH 7.4, 37°C) Purify->Stability Release Release Test (pH 5.0, 37°C) Purify->Release HPLC HPLC Quantification Stability->HPLC Release->HPLC

Figure 2: Step-by-step workflow for the synthesis and validation of Benzimidazole-linked ADCs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during Click Reaction Hydrophobic LinkerAdd 5-10% DMSO or Propylene Glycol to the reaction buffer. Ensure PEG spacer is used on the Azide.
Low Conjugation Yield Copper OxidationDegas buffers thoroughly. Increase Sodium Ascorbate concentration. Switch to (BimC4A)3 ligand if using TBTA.
Premature Drug Release (pH 7.4) Linker pKa too highModify the benzimidazole C2 substituent (e.g., add electron-withdrawing groups) to lower the pKa of the benzimidazole nitrogen.
No Release at pH 5.0 Steric HindranceThe benzimidazole may be buried in the antibody fold. Increase the linker length between the Alkyne and the Benzimidazole core.

References

  • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition.[2][3] Journal of the American Chemical Society.

  • Zhang, Y., et al. (2010). pH-Sensitive, N-ethoxybenzylimidazole (NEBI) bifunctional crosslinkers enable triggered release of therapeutics from drug delivery carriers.[4] Organic & Biomolecular Chemistry.

  • Jain, N., et al. (2021). Assembly of pH-Responsive Antibody-Drug-Inspired Conjugates.[5] Macromolecular Bioscience.

  • Creative Biolabs. pH-Sensitive Linker Synthesis Service (DrugLnk).[6]

Sources

synthesis of liquid crystals using 2-ethynyl-1-methyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Materials Synthesis

Topic: Synthesis of Novel Calamitic Liquid Crystals Utilizing a 2-Ethynyl-1-methyl-1H-1,3-benzodiazole Core

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive protocol for the design, synthesis, and characterization of novel calamitic (rod-like) liquid crystals. The molecular design leverages the rigid, heterocyclic this compound as a core building block. The synthetic strategy is centered around the palladium-copper catalyzed Sonogashira cross-coupling reaction, a robust and versatile method for forming the carbon-carbon bonds that extend the molecular structure into an anisotropic, mesogenic shape.[1][2] Detailed, step-by-step protocols for the synthesis of the key benzimidazole precursor and its subsequent coupling to form the final liquid crystalline materials are provided. Furthermore, this note outlines the essential techniques for characterizing the resulting mesophases, including Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC), to validate the liquid crystalline behavior.[3][4][5]

Introduction: The Rationale for Benzimidazole-Based Liquid Crystals

Liquid crystals represent a unique state of matter, possessing both the fluidity of liquids and the long-range order of crystalline solids.[6][7] Calamitic liquid crystals, composed of elongated, rod-like molecules (mesogens), are fundamental to technologies ranging from displays to advanced sensors.[3][5] The performance of these materials is intrinsically linked to their molecular architecture, which typically consists of a rigid core and flexible terminal chains.[3]

The incorporation of heterocyclic aromatic systems, such as benzimidazole, into the rigid core is a strategic approach to designing next-generation liquid crystals. The benzimidazole moiety offers several key advantages:

  • Enhanced Rigidity and π-Conjugation: The fused ring system provides the necessary structural rigidity to promote anisotropic self-assembly. The inclusion of an ethynyl linking group further extends the π-conjugated system, which can lead to materials with high birefringence, a desirable property for optical applications.[8]

  • Intermolecular Interactions: The nitrogen atoms in the benzimidazole ring can participate in hydrogen bonding or dipole-dipole interactions, influencing the stability and type of mesophase formed, such as the smectic A or nematic phases.[9][10]

  • Functional Properties: Benzimidazole-containing materials have shown promise in applications beyond displays, including as materials for anhydrous proton conduction, opening avenues in fuel cell technology and organic electronics.[9]

This guide focuses on a synthetic route to a family of calamitic liquid crystals where this compound serves as a key structural component, coupled with an iodoaryl "wing" bearing a flexible alkoxy chain.

Synthetic Strategy and Experimental Protocols

The overall synthetic approach is a convergent strategy culminating in a Sonogashira cross-coupling reaction. This requires the preparation of two key intermediates: the terminal alkyne (this compound) and an aryl iodide functionalized with a flexible tail (e.g., 4-alkoxyiodobenzene).

SynthesisWorkflow N_methyl_o_phenylenediamine N-Methyl-o-phenylenediamine _2_bromo 2-Bromo-1-methyl- 1H-1,3-benzodiazole N_methyl_o_phenylenediamine->_2_bromo 1. NBS, CCl4 trimethylsilylacetylene Trimethylsilylacetylene _2_TMS_ethynyl 2-((Trimethylsilyl)ethynyl)-1-methyl- 1H-1,3-benzodiazole trimethylsilylacetylene->_2_TMS_ethynyl _4_alkoxyiodobenzene 4-Alkoxyiodobenzene LC_Product Final Liquid Crystal _4_alkoxyiodobenzene->LC_Product _2_bromo->_2_TMS_ethynyl 2. Sonogashira Coupling (Pd/Cu Catalyst) _2_ethynyl 2-Ethynyl-1-methyl- 1H-1,3-benzodiazole (Key Precursor) _2_TMS_ethynyl->_2_ethynyl 3. Deprotection (TBAF) _2_ethynyl->LC_Product 4. Sonogashira Coupling (Pd/Cu Catalyst) SonogashiraCycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_complex Oxidative Addition Complex Pd0->Pd_complex Ar−X Pd_complex->Pd0 Reductive Elimination Product Ar−C≡C−R' Cu_acetylide Cu(I)-Acetylide Cu_acetylide->Pd_complex Transmetalation Alkyne R'−C≡C−H Alkyne->Cu_acetylide Cu(I), Base ArylHalide Ar−X Base Base BaseH Base-H⁺ CuX CuX

Sources

Application Notes and Protocols for Copper-Catalyzed Cycloaddition of Benzimidazole Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Benzimidazole and Triazole Moieties

In the landscape of modern medicinal chemistry and drug development, the strategic combination of privileged scaffolds to create hybrid molecules with enhanced biological activity is a paramount approach. Among these, the fusion of benzimidazole and 1,2,3-triazole rings through copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a highly effective strategy. The benzimidazole core is a constituent of numerous FDA-approved drugs, valued for its ability to interact with various biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions.[][2] The 1,2,3-triazole linker, formed via the "click" chemistry of CuAAC, is not merely a passive connector; it actively participates in binding to biological targets through hydrogen bonds and dipole interactions, while offering metabolic stability and synthetic accessibility.[3][4]

This guide provides a comprehensive overview of the reagents, protocols, and underlying principles for the successful synthesis of benzimidazole-triazole hybrids using copper-catalyzed cycloaddition reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful chemistry for the creation of novel molecular entities with therapeutic potential. The resulting benzimidazole-triazole hybrids have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[5][6]

Core Principles and Mechanistic Insights

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a concept introduced by K. Barry Sharpless.[7] This reaction is celebrated for its high efficiency, broad scope, exceptional yields, and the generation of inoffensive byproducts.[7] The CuAAC reaction dramatically accelerates the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, yielding exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer.[8] This is in stark contrast to the uncatalyzed thermal reaction, which requires harsh conditions and produces a mixture of 1,4- and 1,5-regioisomers.[8]

The catalytic cycle of the CuAAC reaction is thought to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges and undergoes protonolysis to yield the triazole product and regenerate the copper(I) catalyst.[9] Recent studies suggest that a dinuclear copper mechanism, involving two copper centers, may be preferred and contribute to the reaction's high efficiency by reducing steric repulsion between the copper acetylide and the azide.[10][11]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle cluster_product Product Alkyne Benzimidazole-Alkyne (R-C≡CH) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide (R'-N3) Cu(I) Cu(I) Source (e.g., CuSO4/Na-Ascorbate) Cu(I)->Cu_Acetylide Ligand Accelerating Ligand (e.g., Benzimidazole-based) Ligand->Cu(I) Stabilizes & Accelerates Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu(I) Regenerates Catalyst Triazole 1,4-Disubstituted Benzimidazole-Triazole Cu_Triazolide->Triazole + H+ (Protonolysis)

Caption: Proposed mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagent Selection and Practical Considerations

The success of a CuAAC reaction hinges on the appropriate selection of reagents. Here, we detail the key components and offer field-proven insights for their use in the synthesis of benzimidazole-triazole hybrids.

Copper(I) Source

The active catalyst in the CuAAC reaction is the copper(I) ion.[12] However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state.[12] Therefore, a common and reliable approach is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[12][13]

  • Recommended System: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in combination with sodium ascorbate. Sodium ascorbate is a mild and effective reducing agent that maintains a sufficient concentration of Cu(I) throughout the reaction.[8]

Accelerating Ligands

While the CuAAC reaction can proceed without a ligand, the addition of an accelerating ligand significantly enhances the reaction rate and protects the Cu(I) catalyst from oxidation and disproportionation.[14][15] For reactions involving benzimidazole alkynes, tris(2-benzimidazolylmethyl)amines have been identified as superior accelerating ligands.[14][15] These ligands have been shown to provide higher reaction rates than the commonly used tris(benzyltriazolylmethyl)amine (TBTA), particularly in aqueous media.[14]

  • Recommended Ligand: Water-soluble benzimidazole-based ligands, such as (BimC4A)₃, are particularly effective, allowing for rapid reactions even at low catalyst loadings (0.01–0.5 mol % Cu).[14] The use of such ligands can also simplify the purification process.[16]

Solvent Systems

The choice of solvent depends on the solubility of the benzimidazole alkyne and the azide partner. The CuAAC reaction is remarkably tolerant of a wide range of solvents, including polar protic and aprotic solvents.

  • Common Solvents: Ethanol, t-butanol/water mixtures, and dimethyl sulfoxide (DMSO) are frequently used. For bioconjugation applications, aqueous buffer systems are preferred.[17][18]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 1,2,3-triazole-linked benzimidazoles.

Protocol 1: General Procedure for the Synthesis of N-Propargylated Benzimidazole

This initial step is crucial for preparing the alkyne-functionalized benzimidazole precursor.

  • Dissolve Benzimidazole: In a round-bottom flask, dissolve the starting benzimidazole (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone (10 mL).

  • Add Base: Add a base such as potassium carbonate (K₂CO₃) (1.5 mmol) to the solution and stir for 15-20 minutes at room temperature.

  • Add Propargyl Bromide: Slowly add propargyl bromide (1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The product will often precipitate and can be collected by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-propargylated benzimidazole.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the N-propargylated benzimidazole and an organic azide.

  • Prepare Reactant Solution: In a reaction vessel, dissolve the N-propargylated benzimidazole (1.0 mmol) and the desired organic azide (1.0 mmol) in a suitable solvent system (e.g., ethanol, 5 mL).[17]

  • Prepare Catalyst Solution: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) and an accelerating ligand (e.g., a water-soluble benzimidazole-based ligand, 0.05 mmol, 5 mol%) in a small amount of the reaction solvent or water.

  • Add Catalyst: Add the catalyst solution to the reactant mixture.

  • Initiate Reaction: Add a freshly prepared solution of sodium ascorbate (0.1 mmol, 10 mol%) in water to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) as needed.[17] Monitor the reaction progress by TLC. Reaction times can range from a few minutes to several hours.

  • Work-up and Purification: Upon completion, the product can often be isolated by simple filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

ParameterRecommended RangeNotes
Reactant Ratio 1:1 (Alkyne:Azide)A slight excess of one reactant can be used if the other is more valuable.
Copper Catalyst 1-10 mol%Lower loadings (0.01-0.5 mol%) are possible with highly active ligands.[14]
Reducing Agent 1.1 - 2 equivalents relative to Cu(II)A slight excess of sodium ascorbate is recommended.[8]
Ligand 1 - 1.2 equivalents relative to Cu(I)Benzimidazole-based ligands are highly effective.[14][19]
Temperature Room Temperature to 80 °CMany reactions proceed efficiently at room temperature.[17]
Solvent Ethanol, t-BuOH/H₂O, DMSO, Aqueous BuffersChoice depends on substrate solubility.

Table 1: General Reaction Parameters for CuAAC of Benzimidazole Alkynes.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst (Cu(II) present)Ensure fresh sodium ascorbate solution is used. Increase the amount of reducing agent.
Poor solubility of reactantsTry a different solvent system or a co-solvent (e.g., DMSO/water).
Steric hindranceIncrease reaction temperature and/or time. Consider a more active ligand.
Formation of Side Products Oxidative homocoupling of the alkyneEnsure an excess of sodium ascorbate is present and consider de-gassing the solvent.[8]
Difficulty in Purification Residual copperWash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper salts.

Table 2: Troubleshooting Guide for CuAAC Reactions.

workflow cluster_synthesis Synthesis Workflow cluster_analysis Characterization start Start: Benzimidazole & Azide Substrates reactants Dissolve Benzimidazole-Alkyne & Azide in Solvent start->reactants catalyst Prepare Cu(II)/Ligand Solution reactants->catalyst Add Catalyst Solution reduction Add Sodium Ascorbate to Initiate Reaction catalyst->reduction reaction Stir at RT or Heat Monitor by TLC reduction->reaction workup Work-up: Filtration or Extraction reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: Benzimidazole-Triazole Hybrid purification->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms ftir FT-IR Spectroscopy product->ftir

Caption: Experimental workflow for the synthesis and characterization of benzimidazole-triazole hybrids.

Conclusion: A Gateway to Novel Therapeutics

The copper-catalyzed cycloaddition of benzimidazole alkynes with azides represents a robust and versatile platform for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The resulting benzimidazole-triazole hybrids have demonstrated promising activities in various disease areas, including oncology and infectious diseases.[4][5][6] By understanding the underlying principles of the CuAAC reaction and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate libraries of these valuable compounds for further biological evaluation. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this powerful synthetic methodology in the pursuit of new and effective medicines.

References

  • Bakherad, M., Keivanloo, A., Amin, A. H., & Farkhondeh, A. (2019). Synthesis of 1,2,3 triazole-linked benzimidazole through a copper-catalyzed click reaction. Heterocyclic Communications, 25(1), 122-129. [Link]

  • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]

  • Synvenio. (n.d.). Click reagents. Retrieved February 24, 2026, from [Link]

  • Gopcevic, K. R., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 28(15), 5789. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 881373. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 24, 2026, from [Link]

  • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition. PubMed. [Link]

  • Laccase-catalysed azide-alkyne cycloadditions: Synthesis of benzothiazole and benzimidazole fused 1,2,3-triazole derivatives by copper containing oxidoreductase enzymes. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2736-2745. [Link]

  • El-Naggar, A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166037. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022). ACS Omega, 7(8), 6965-6984. [Link]

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Omega, 8(4), 4018-4028. [Link]

  • Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation. (2024). Journal of Biomolecular Structure and Dynamics, 42(1), 1-18. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). ScienceOpen. [Link]

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). ChemPhysChem, 27(2), e202500771. [Link]

  • On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2018). Catalysis Science & Technology, 8(1), 123-131. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications, 61(90), 12025-12046. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2013). Beilstein Journal of Organic Chemistry, 9, 2710-2749. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). Bioorganic Chemistry, 152, 107144. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). ChemPhysChem, 27(2), e202500771. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Benzimidazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for benzimidazole synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of 2-substituted benzimidazoles, particularly when dealing with sterically demanding substrates. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to help you navigate these synthetic hurdles and achieve your desired outcomes. We will delve into the causality behind experimental choices, providing you with a robust framework for problem-solving.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered when steric hindrance becomes a significant factor in 2-substituted benzimidazole synthesis.

Q1: My reaction to form a 2-arylbenzimidazole with a bulky ortho-substituent on the aryl aldehyde is giving very low yields. What are the likely causes and how can I improve it?

A1: Low yields in this scenario are classic indicators of steric hindrance impeding the cyclization step. The bulky ortho-substituent on the aldehyde sterically clashes with the o-phenylenediamine, making the formation of the tetrahedral intermediate and subsequent cyclization energetically unfavorable.

Troubleshooting & Optimization:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Methods like microwave-assisted synthesis can be particularly effective, offering rapid and uniform heating that can significantly reduce reaction times and improve yields.[1][2][3][4][5]

  • Catalyst Selection: The choice of catalyst is critical.

    • Lewis Acids: Stronger Lewis acids like Er(OTf)₃ or ZrCl₄ can enhance the electrophilicity of the aldehyde's carbonyl carbon, promoting the initial nucleophilic attack by the diamine.[6][7]

    • Transition Metal Catalysts: Palladium and copper-based catalysts can facilitate the reaction through different mechanistic pathways, such as C-H activation, which may be less sensitive to steric bulk around the aldehyde.[8][9][10][11] Copper(II) hydroxide has been shown to be an efficient and reusable solid catalyst for the synthesis of benzimidazoles from sterically hindered aldehydes at room temperature.[12]

  • Solvent Choice: The solvent can influence the transition state energy. Polar aprotic solvents like DMSO or DMF can sometimes help to stabilize charged intermediates and facilitate the reaction.[13] Conversely, in some cases, non-polar solvents may favor the desired product by minimizing side reactions.[14]

  • Alternative Synthetic Routes: If the direct condensation proves challenging, consider a multi-step approach. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, can be employed to construct the 2-aryl bond after the initial formation of a 2-halogenated benzimidazole core.[9]

Q2: I am observing the formation of a significant amount of a 1,2-disubstituted benzimidazole byproduct. How can I suppress this side reaction?

A2: The formation of the 1,2-disubstituted product arises from the reaction of a second molecule of the aldehyde with the newly formed 2-substituted benzimidazole. This is often competitive, especially with reactive aldehydes.

Troubleshooting & Optimization:

  • Control Stoichiometry: Carefully controlling the stoichiometry is the first line of defense. Using a slight excess of the o-phenylenediamine (e.g., 1.1 equivalents) relative to the aldehyde can favor the formation of the monosubstituted product.[14]

  • Catalyst Control: Certain catalysts can selectively promote the formation of the 2-substituted product. For instance, Co(III)/Co(II)-mediated redox catalysis has shown high selectivity for 2-substituted benzimidazoles.[15][16] Er(OTf)₃, in the absence of electron-rich aldehydes, can also favor the mono-condensation product.[7]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second substitution reaction more than the initial cyclization.

    • Solvent: The choice of solvent can play a role. For example, some studies suggest that water-ethanol mixtures might favor the 1,2-disubstituted product, while non-polar solvents could favor the 2-substituted product.[14]

Q3: My o-phenylenediamine starting material is degrading, leading to a dark-colored reaction mixture and purification difficulties. What can I do?

A3: o-Phenylenediamines are susceptible to oxidation, which leads to the formation of colored impurities. This is a common issue that can complicate product isolation and characterization.

Troubleshooting & Optimization:

  • Purify Starting Materials: Ensure the purity of your o-phenylenediamine. If it appears discolored, consider purification by recrystallization or sublimation before use.[14]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Use of Salt Form: Using the dihydrochloride salt of o-phenylenediamine can improve stability and reduce the formation of colored impurities.[5][17]

  • Work-up Procedure:

    • Activated Carbon: Treating a solution of the crude product with activated carbon can help to remove colored impurities.[14]

    • Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be an effective purification method to separate them from non-basic impurities.[14]

Troubleshooting Guides

This section provides a more structured approach to diagnosing and solving common problems.

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Significant Steric Hindrance Increase reaction temperature (conventional or microwave heating).[1][2][5][18]
Select a more potent catalyst (e.g., stronger Lewis acid, transition metal catalyst).[6][8][10][12]
Consider alternative synthetic strategies like cross-coupling reactions.[9]
Inactive or Insufficient Catalyst Verify the activity of the catalyst and optimize its loading.[14]
Incorrect Solvent Screen different solvents (polar aprotic, non-polar) to find the optimal medium.[13][14][19]
Impure Starting Materials Purify starting materials, especially the o-phenylenediamine, before the reaction.[14]
Problem 2: Formation of Multiple Products/Side Reactions
Possible Cause Recommended Solution
Formation of 1,2-disubstituted Benzimidazole Adjust stoichiometry to use a slight excess of o-phenylenediamine.[14]
Employ a catalyst known to favor mono-substitution.[7][15][16]
Optimize reaction temperature and solvent.[14]
Oxidation of o-phenylenediamine Conduct the reaction under an inert atmosphere.
Use the dihydrochloride salt of the diamine.[5][17]
Purify the crude product using activated carbon or acid-base extraction.[14]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

This protocol is particularly effective for overcoming steric hindrance by providing rapid and efficient heating.[1][2][3][4][5]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Substituted aldehyde (1 mmol)

  • Erbium(III) triflate (Er(OTf)₃) (1 mol%)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, combine o-phenylenediamine (1 mmol), the substituted aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 60-120°C) for 5-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Purify the product by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by solvent removal under reduced pressure.[20]

Protocol 2: Copper-Catalyzed Synthesis with Sterically Hindered Aldehydes

This method utilizes a recyclable solid catalyst and can be performed at room temperature.[12]

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Sterically hindered aldehyde (1.2 mmol)

  • Copper(II) hydroxide (Cu(OH)₂) (10 mol%)

  • Methanol

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1.0 mmol), the sterically hindered aldehyde (1.2 mmol), and Cu(OH)₂ (10 mol%).

  • Add methanol as the solvent.

  • Stir the reaction mixture at room temperature under an open oxygen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the catalyst by centrifugation.

  • The catalyst can be washed, dried, and reused for subsequent reactions.[12]

  • Isolate the product from the supernatant.

Visualizing Reaction Strategies

To better understand the decision-making process in overcoming steric hindrance, the following diagram illustrates the key troubleshooting pathways.

troubleshooting_steric_hindrance start Low Yield with Sterically Hindered Substrates increase_temp Increase Reaction Temperature (Conventional/Microwave) start->increase_temp Energy Barrier change_catalyst Optimize Catalyst (Lewis Acid/Transition Metal) start->change_catalyst Activation change_solvent Screen Solvents (Polar/Non-polar) start->change_solvent Solvation Effects alt_route Alternative Synthetic Route (e.g., Cross-Coupling) start->alt_route Persistent Issue success Improved Yield increase_temp->success change_catalyst->success change_solvent->success alt_route->success

Caption: Troubleshooting workflow for low-yielding benzimidazole reactions due to steric hindrance.

This guide provides a comprehensive starting point for addressing the challenges associated with steric hindrance in 2-substituted benzimidazole synthesis. By understanding the underlying principles and systematically applying these troubleshooting strategies, you can significantly improve your reaction outcomes.

References

Sources

Validation & Comparative

Technical Guide: Spectroscopic Validation of Ethynyl Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ethynyl Benzimidazole Scaffold

In modern drug discovery, the fusion of a benzimidazole core with an ethynyl (alkyne) moiety is a strategic structural modification. This scaffold serves as a rigid linker in kinase inhibitors and antiviral agents, restricting conformational freedom to enhance binding affinity.

However, synthesizing and validating this moiety presents specific spectroscopic challenges. The overlap between the benzimidazole N-H and the terminal alkyne


C-H stretching bands can lead to ambiguous assignments. This guide provides a definitive, comparative spectroscopic framework to distinguish Ethynyl Benzimidazole  from its precursors and structural analogs, ensuring rigorous quality control in your synthetic workflow.

Comparative IR Spectroscopic Analysis

To objectively validate the formation of ethynyl benzimidazole, one must compare its infrared footprint against its constituent parts: the unsubstituted Benzimidazole (heterocyclic core) and Phenylacetylene (alkyne reference).

Table 1: Characteristic IR Absorption Bands (Comparison Matrix)
Functional Group VibrationBenzimidazole (Precursor)Phenylacetylene (Analog)Ethynyl Benzimidazole (Target)Diagnostic Value

C-H Stretch
Absent3320 cm⁻¹ (Sharp, Strong)~3300 cm⁻¹ (Sharp)Primary Indicator. Distinguishes product from benzimidazole precursor.
N-H Stretch 3200–3500 cm⁻¹ (Broad, H-bonded)Absent3200–3400 cm⁻¹ (Broad)*Confirms intact benzimidazole ring. Note: Overlaps with

C-H.
C

C Stretch
Absent2100–2150 cm⁻¹ (Weak/Medium)2200–2250 cm⁻¹ (Weak/Medium)Definitive Proof. The presence of this band confirms the alkyne insertion.
C=N Ring Stretch 1580–1620 cm⁻¹ Absent1590–1620 cm⁻¹ Confirms heterocyclic integrity.
Aromatic C-H Stretch 3000–3100 cm⁻¹3000–3100 cm⁻¹3030–3100 cm⁻¹Low diagnostic value (present in all).
Fingerprint Region 740–760 cm⁻¹ (Ortho-disubstituted)750 & 690 cm⁻¹ (Mono-substituted)Complex Mixed Mode Used for identity confirmation vs. reference standard.

*If the benzimidazole nitrogen is protected (e.g., N-SEM, N-Boc), the broad N-H band will be absent, isolating the sharp


C-H peak.
Deep Dive: Resolving the 3300 cm⁻¹ Conflict

The most critical region for analysis is 3200–3400 cm⁻¹.

  • The Problem: The benzimidazole N-H stretch is broad due to intermolecular hydrogen bonding. The terminal alkyne

    
    C-H stretch is sharp. In the target molecule, the sharp alkyne peak often rides on top of the broad N-H shoulder.
    
  • The Solution: Use Dilute Solution IR (CCl₄ or CHCl₃) instead of solid-state (KBr/ATR). Dilution breaks the intermolecular H-bonds, shifting the N-H peak to a sharper, higher frequency (~3450 cm⁻¹), clearly resolving it from the static

    
    C-H peak at 3300 cm⁻¹.
    

Experimental Protocol: Synthesis & Characterization

This workflow describes the synthesis of a 2-ethynylbenzimidazole derivative via Sonogashira Coupling , followed by purification and spectroscopic validation. This protocol is designed to minimize catalyst poisoning by the free N-H group.

Phase 1: Synthesis (Sonogashira Coupling)[1][2]
  • Substrates: 2-Bromobenzimidazole (1.0 eq), Trimethylsilylacetylene (TMSA) (1.2 eq).

  • Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio). Crucial: Excess base protects the Pd cycle from the acidic N-H.

Step-by-Step:

  • Degassing: Charge a reaction vessel with 2-bromobenzimidazole, Pd catalyst, and CuI. Seal and purge with Argon for 15 minutes. Oxygen inhibits the catalytic cycle.

  • Addition: Add degassed DMF and Et₃N via syringe. Add TMSA dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the starting bromide (Rf ~0.4) and appearance of the fluorescent blue product (Rf ~0.6).

  • Deprotection (In-situ): Once coupled, add TBAF (1.0 M in THF) or K₂CO₃/MeOH to remove the TMS group and reveal the terminal alkyne. Stir for 1 hour at RT.

Phase 2: Purification & Sample Prep
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

  • Column Chromatography: Silica gel (230–400 mesh). Gradient elution: 0%

    
     30% EtOAc in Hexanes.
    
  • IR Sample Prep (Solid State):

    • Method: KBr Pellet (Preferred for resolution).

    • Ratio: 1 mg Sample : 100 mg dry KBr.

    • Grinding: Grind to a fine powder to minimize Christiansen effect (scattering). Press at 10 tons for 2 mins.

Visualization of Logic & Workflow

Diagram 1: Synthetic & Analytical Workflow

This flowchart outlines the critical path from raw materials to validated data, highlighting decision nodes.

G Start Start: 2-Bromobenzimidazole Reaction Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start->Reaction Check1 TLC Check: New Fluorescent Spot? Reaction->Check1 Check1->Reaction No (Continue Heating) Deprotect TMS Deprotection (K2CO3/MeOH) Check1->Deprotect Yes Purify Purification (Silica Column) Deprotect->Purify IR_Analysis IR Analysis (KBr Pellet) Purify->IR_Analysis Decision Peak Analysis (2100-3300 cm-1) IR_Analysis->Decision Success VALIDATED: Ethynyl Benzimidazole Decision->Success Sharp 3300 + Weak 2200 Fail REJECT: Check for Homocoupling Decision->Fail Missing 2200 or 3300

Caption: Figure 1. Step-by-step synthesis and validation workflow for ethynyl benzimidazole derivatives.

Diagram 2: Spectral Assignment Logic

A decision tree to interpret the IR spectrum and rule out common impurities (e.g., starting material or homocoupled diyne).

IR_Logic Spectrum Acquire IR Spectrum Check_Alkyne Check 2100-2250 cm-1 (Weak Band?) Spectrum->Check_Alkyne Check_CH Check ~3300 cm-1 (Sharp Peak?) Check_Alkyne->Check_CH Present Result_SM Impurity: Starting Material (Bromide) Check_Alkyne->Result_SM Absent Result_Diyne Impurity: Diyne (Glaser Coupling) Check_CH->Result_Diyne Absent (Internal Alkyne Only) Result_Product Target: Ethynyl Benzimidazole Check_CH->Result_Product Present

Caption: Figure 2. Diagnostic logic for interpreting IR bands and identifying Sonogashira byproducts.

Troubleshooting & Self-Validation

Issue 1: Missing C


C Peak (2200 cm⁻¹) 
  • Cause: The alkyne stretch is often weak due to the pseudo-symmetry of the bond, especially in internal alkynes. In terminal alkynes (ethynyl), it should be visible but weak.

  • Validation: If the peak is invisible in IR, cross-reference with Raman Spectroscopy , where the C

    
    C stretch is very strong (forbidden in IR 
    
    
    
    allowed in Raman).

Issue 2: Broad Blob at 3000–3500 cm⁻¹

  • Cause: Wet KBr or excessive hydrogen bonding.

  • Fix: Dry the sample under vacuum (40°C, 2 hours). If the problem persists, use the dilute solution method (CHCl₃) described in Section 2.

Issue 3: Appearance of Two Carbonyl-like bands

  • Cause: If you see bands near 1650–1700 cm⁻¹ that are not the C=N ring stretch, suspect oxidation of the alkyne to a diketone or hydration to a ketone (rare under basic conditions but possible during acidic workup).

References

  • Arkat USA. (2009).[1] Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Protocols. Link

  • Royal Society of Chemistry. (2015). Practicable syntheses of 2-hydroxymethyl-substituted benzimidazoles. Journal of the Chemical Society.[2] Link

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide to Functional Group Assignment. Link

Sources

A Researcher's Guide to the ¹³C NMR Chemical Shifts of Alkyne Carbons in Benzimidazoles: An Experimental and Computational Comparison

Author: BenchChem Technical Support Team. Date: February 2026

The benzimidazole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. The introduction of an alkyne moiety onto this heterocyclic system opens up avenues for further functionalization through click chemistry and other modern synthetic methodologies, making alkynyl benzimidazoles valuable intermediates. The sp-hybridized carbons of the alkyne group exhibit characteristic chemical shifts in the ¹³C NMR spectrum, which are sensitive to their electronic environment. Understanding the factors that influence these shifts is crucial for accurate structure determination and characterization of novel benzimidazole-based compounds.

This guide will compare the ¹³C NMR chemical shifts of alkyne carbons (Cα and Cβ) based on their point of attachment to the benzimidazole ring (N-1 or C-2 position), and whether the alkyne is terminal or internal.

Comparative Analysis of Alkyne Carbon Chemical Shifts

The chemical shift of alkyne carbons is primarily influenced by the electronic effects of the substituents attached to the triple bond. Electron-withdrawing groups tend to deshield the alkyne carbons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values). The position of the alkyne on the benzimidazole ring also plays a significant role due to the different electronic nature of the nitrogen and carbon atoms of the imidazole ring.

The Influence of Attachment Point: N-1 vs. C-2 Position

Attaching the alkyne to the N-1 position of the benzimidazole ring generally results in a more upfield chemical shift for the alkyne carbons compared to when it is attached at the C-2 position. This is because the nitrogen atom is more electronegative than the carbon atom, leading to a greater polarization of the C-N bond and a subsequent shielding of the attached alkyne carbon (Cα).

Terminal vs. Internal Alkynes

In general, the terminal alkyne carbon (Cβ) bearing a proton resonates at a significantly more upfield position compared to the internal carbon (Cα). For internal alkynes, the nature of the second substituent on the alkyne will dictate the chemical shifts of both Cα and Cβ. Aromatic substituents, such as a phenyl group, will deshield both alkyne carbons due to their anisotropic effect.

Below is a table summarizing the expected and reported ¹³C NMR chemical shifts for various alkynyl benzimidazoles and related heterocyclic compounds.

CompoundPosition of AlkyneAlkyne TypeCα (ppm)Cβ (ppm)Source
Benzimidazole Derivatives (Predicted/Analogous)
1-EthynylbenzimidazoleN-1Terminal~75-80~70-75Predicted
2-EthynylbenzimidazoleC-2Terminal~80-85~75-80Predicted
1-(Phenylethynyl)benzimidazoleN-1Internal~85-90~80-85Predicted
2-(Phenylethynyl)benzimidazoleC-2Internal~90-95~85-90Predicted
Related Heterocyclic Compounds (Experimental)
2-(Phenylethynyl)phenolC-2 (on phenol)Internal83.196.5[1]
2-Phenyl-3-[(2-phenylethynyl)selanyl]imidazo[1,2-a]pyridineC-3 (on imidazopyridine)Internal101.967.7See Reference

Note: Predicted values are based on general trends and data from related structures. The experimental values for the imidazopyridine derivative show a significant upfield shift for Cβ, which may be attributed to the selenium atom.

Factors Influencing Chemical Shifts: A Deeper Dive

The electronic environment of the alkyne carbons is a delicate balance of several factors:

  • Hybridization: The sp-hybridization of the alkyne carbons results in their characteristic chemical shifts in the range of 65-95 ppm.

  • Inductive Effects: The electronegativity of the atom to which the alkyne is attached plays a crucial role. The more electronegative nitrogen atom at the N-1 position of benzimidazole will induce a greater shielding effect on the Cα carbon compared to the carbon atom at the C-2 position.

  • Resonance Effects: The delocalization of π-electrons between the benzimidazole ring and the alkyne can influence the electron density at the alkyne carbons. Electron-donating or -withdrawing substituents on the benzimidazole ring can modulate these resonance effects.

  • Anisotropic Effects: Aromatic rings, such as a phenyl substituent on an internal alkyne, create a magnetic field that can either shield or deshield nearby nuclei. In the case of a linear alkyne, the aromatic ring typically causes a deshielding effect on the alkyne carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

Obtaining high-quality ¹³C NMR spectra is crucial for accurate chemical shift determination. The following is a generalized protocol for the acquisition of ¹³C NMR spectra of alkynyl benzimidazole derivatives.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified alkynyl benzimidazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the ¹³C probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to obtain a homogeneous field and sharp signals.

3. Acquisition Parameters:

  • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).
  • Spectral Width (SW): Set a spectral width that covers the entire expected range of ¹³C chemical shifts (e.g., 0-220 ppm).
  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is typically required (e.g., 1024 to 4096 scans or more, depending on the sample concentration).
  • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the carbon nuclei, especially for quaternary carbons like the internal alkyne carbons.
  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
  • Perform baseline correction.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Factors Influencing Alkyne ¹³C NMR Chemical Shifts Hybridization (sp) Hybridization (sp) Chemical_Shift ¹³C Chemical Shift Hybridization (sp)->Chemical_Shift Inductive Effects Inductive Effects Inductive Effects->Chemical_Shift Resonance Effects Resonance Effects Resonance Effects->Chemical_Shift Anisotropic Effects Anisotropic Effects Anisotropic Effects->Chemical_Shift

Caption: Key factors influencing the ¹³C NMR chemical shifts of alkyne carbons.

G cluster_1 N-1 Substituted Benzimidazole cluster_2 C-2 Substituted Benzimidazole N1_alkyne N-Cα≡Cβ-R More Shielded (Upfield) C2_alkyne C-Cα≡Cβ-R More Deshielded (Downfield) N1_alkyne:f1->C2_alkyne:f1 Inductive Effect of N vs. C G Start Start Sample_Prep Sample Preparation (10-20 mg in 0.6 mL solvent) Start->Sample_Prep Spectrometer_Setup Spectrometer Setup (Tune, Lock, Shim) Sample_Prep->Spectrometer_Setup Acquisition Data Acquisition (zgpg30, NS, D1) Spectrometer_Setup->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: Experimental workflow for acquiring ¹³C NMR spectra.

Conclusion

The ¹³C NMR chemical shifts of alkyne carbons in benzimidazole derivatives are a sensitive probe of their electronic and structural environment. While direct experimental data is currently limited in the literature, a comparative analysis with related heterocyclic systems provides valuable insights. The position of the alkyne substituent (N-1 vs. C-2) and the nature of the alkyne (terminal vs. internal) are the primary determinants of the chemical shifts of the sp-hybridized carbons. As the synthesis and application of alkynyl benzimidazoles continue to grow, a comprehensive database of their NMR spectral data will be an invaluable resource for the scientific community. This guide serves as a foundational reference, combining established principles with available data to aid researchers in the structural elucidation of this important class of molecules.

References

  • Beilstein Journals. (n.d.). Supporting Information Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium wit. Retrieved February 24, 2026, from [Link]

Sources

A Comprehensive Guide to the Thermal Stability of Benzimidazole Mesogens for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the thermal stability of liquid crystalline materials is a critical parameter that dictates their processing window and operational lifetime in devices. Benzimidazole-based mesogens, a class of heterocyclic liquid crystals, have garnered significant interest due to their unique electronic properties and potential applications in organic electronics and sensing. This guide provides an in-depth comparison of the thermal stability of various benzimidazole mesogens, supported by experimental data, to aid in the selection and design of next-generation materials.

The Critical Role of Thermal Stability in Benzimidazole Mesogens

The utility of a liquid crystal (LC) in any application, from displays to biosensors, is fundamentally linked to its thermal stability. This encompasses not only the temperature range over which the desired mesophase is exhibited but also the material's resistance to thermal decomposition. For benzimidazole mesogens, high thermal stability is paramount for several reasons:

  • Device Fabrication: Many manufacturing processes for electronic devices involve high-temperature steps. Mesogens that can withstand these temperatures without degrading are essential for reliable and reproducible fabrication.

  • Operational Lifetime: In application, devices are often subjected to thermal cycling and prolonged operation at elevated temperatures. High thermal stability ensures the long-term performance and reliability of the device.

  • Mesophase Range: A broad and stable mesophase temperature range allows for a wider operational window and greater flexibility in device design and application environments.

This guide will delve into the key structural factors that govern the thermal stability of benzimidazole mesogens, providing a comparative analysis based on empirical data from thermal analysis techniques.

Comparative Thermal Analysis of Benzimidazole Mesogen Series

The thermal behavior of benzimidazole mesogens is intricately linked to their molecular architecture. By systematically modifying different parts of the benzimidazole core and its substituents, we can tune the thermal stability and liquid crystalline properties. Here, we compare three distinct series of benzimidazole derivatives to elucidate these structure-property relationships.

Series A: The Influence of Substituents on the Benzimidazole Core

In this series, we examine the effect of electron-donating and electron-withdrawing groups at the 5-position of the benzimidazole ring. The core structure consists of a 2-(4'-alkoxybiphenyl-4-yl)-1H-benzimidazole moiety.

Molecular Structures (Series A)

G cluster_A1 Series A1: 5-Nitro (Electron-Withdrawing) cluster_A2 Series A2: 5-H (Unsubstituted) cluster_A3 Series A3: 5-Methyl (Electron-Donating) A1 R-O-Ph-Ph-Benzimidazole-NO2 A2 R-O-Ph-Ph-Benzimidazole-H A3 R-O-Ph-Ph-Benzimidazole-CH3 G cluster_C1 Series C1: Ethynyl Linker cluster_C2 Series C2: Biphenyl (Reference) C1 R-O-Ph-C≡C-Ph-Benzimidazole-X C2 R-O-Ph-Ph-Benzimidazole-X

Caption: Comparison of molecular structures with and without an ethynyl linker.

Table 3: Comparison of Transition Temperatures for Ethynyl-Containing and Biphenyl Benzimidazole Mesogens (°C) (n=10)

Substituent (X)Compound SeriesMelting (Cr -> N/SmA)Clearing (N/SmA -> I)Mesophase Range (°C)Mesophase Type
NO2 10PEPMN (Ethynyl)135265130Nematic
10M-N (Biphenyl)20929788Smectic A
CH3 10PEPMM (Ethynyl)110215105Nematic
10M-M (Biphenyl)21529277Smectic A
H 10PEPMH (Ethynyl)10517570Nematic
10M-H (Biphenyl)23826325Smectic A

Analysis of Series C:

The introduction of the rigid ethynyl linker has a dramatic effect on the mesomorphic behavior and thermal properties. The melting points are significantly lowered for all ethynyl-containing compounds compared to their biphenyl counterparts. This is likely due to the linear and rigid nature of the ethynyl group, which disrupts the close packing in the crystalline state. Furthermore, the ethynyl linker promotes the formation of a nematic phase over a smectic phase. This is attributed to the increased linearity and aspect ratio of the molecule, which favors the orientational order of the nematic phase. The mesophase ranges for the ethynyl series are also notably wider, highlighting the effectiveness of this structural modification in creating broad-range nematic liquid crystals.

Experimental Protocols for Thermal Analysis

To ensure the reliability and reproducibility of the thermal stability data, standardized experimental protocols are essential. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the two primary techniques used to characterize the thermal properties of liquid crystals.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the transition temperatures and associated enthalpy changes of liquid crystals.

Experimental Workflow for DSC Analysis

G A Sample Preparation (2-5 mg in Al pan) B Instrument Calibration (Indium standard) A->B C Heating/Cooling Cycle (e.g., 10 °C/min) B->C D Data Analysis (Identify peaks, determine T & ΔH) C->D

Caption: A simplified workflow for DSC analysis of liquid crystal samples.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the benzimidazole mesogen into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its lowest expected transition (e.g., 30 °C).

    • Heat the sample at a constant rate (typically 10 °C/min) to a temperature above its clearing point to ensure a complete transition to the isotropic liquid phase.

    • Hold the sample at this temperature for a few minutes to erase any thermal history.

    • Cool the sample at the same rate to the initial temperature.

    • Perform a second heating scan under the same conditions to obtain data on a sample with a consistent thermal history.

  • Data Analysis: Analyze the resulting thermogram to identify the endothermic peaks corresponding to melting (crystal to mesophase) and clearing (mesophase to isotropic liquid) transitions on heating, and the exothermic peaks for the reverse transitions on cooling. The onset temperature of the peak is typically taken as the transition temperature.

Thermogravimetric Analysis (TGA)

TGA is used to determine the decomposition temperature of the material, a crucial indicator of its upper thermal stability limit.

Experimental Workflow for TGA Analysis

G A Sample Preparation (5-10 mg in ceramic pan) B Instrument Setup (Inert atmosphere, e.g., N2) A->B C Heating Program (e.g., 10 °C/min to 600 °C) B->C D Data Analysis (Determine onset of weight loss) C->D

Caption: A simplified workflow for TGA analysis to determine decomposition temperature.

Step-by-Step Protocol:

  • Sample Preparation: Place 5-10 mg of the benzimidazole mesogen into a ceramic TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (typically 10 °C/min).

  • Data Analysis: Analyze the resulting TGA curve, which plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a 5% weight loss occurs (T5).

Conclusion and Future Outlook

The thermal stability of benzimidazole mesogens can be effectively tailored through strategic molecular design. Key takeaways from this comparative guide include:

  • Substituent Effects: The introduction of polar groups, whether electron-donating or electron-withdrawing, on the benzimidazole core generally enhances mesophase stability and broadens the liquid crystalline range.

  • Alkoxy Chain Length: Increasing the length of terminal alkoxy chains is a reliable method to lower melting points and widen the mesophase window.

  • Rigid Linkers: The incorporation of rigid linkers like the ethynyl group can significantly lower melting points and favor the formation of nematic phases with broad temperature ranges.

By understanding these fundamental structure-property relationships, researchers can rationally design and synthesize novel benzimidazole-based liquid crystals with optimized thermal stability for a wide array of advanced applications. Future research in this area will likely focus on the development of multifunctional benzimidazole mesogens that combine high thermal stability with other desirable properties, such as high charge carrier mobility and specific sensory responses, to pave the way for next-generation organic electronic and biomedical devices.

References

  • Li, J., et al. (2013). Synthesis and mesomorphic properties of 2-(4′-alkoxybiphenyl-4-yl)-1H-benzimidazole derivatives. Liquid Crystals, 40(3), 396-410. [Link]

  • Zhang, Y., et al. (2020). Preparation and properties of 1-methyl-1H-benzimidazole-based mesogenic compounds incorporating ethynyl moiety. Liquid Crystals, 47(11), 1634-1645. [Link]

  • Hategekimana, J. D., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4443. [Link]

  • TA Instruments. (n.d.). Thermal Analysis & Rheology. [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis. [Link]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Ethynyl-1-methyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-ethynyl-1-methyl-1H-1,3-benzodiazole (Synonyms: 1-Methyl-2-ethynylbenzimidazole) Physical State: Solid (Crystalline powder) Primary Application: Pharmaceutical intermediate (mGluR5 antagonists), Click Chemistry (azide-alkyne cycloaddition).

This guide moves beyond generic "lab safety" to address the specific functional group hazards of benzimidazole cores (biological activity, irritation) combined with terminal alkynes (reactivity, metal sensitivity).

Core Hazard Profile (GHS Classification)
Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[1]
Skin Irritation Cat 2H315Causes skin irritation.[2][3][4]
Eye Irritation Cat 2AH319Causes serious eye irritation.[2][3][4][5][6]
STOT - SE Cat 3H335May cause respiratory irritation.[3][4][7][5][8][9]
Reactivity Alert N/AN/ATerminal Alkyne Warning: Potential to form explosive metal acetylides if in contact with copper, silver, or mercury under basic conditions.

Technical PPE Matrix

Rationale: PPE selection is based on the compound's solubility profile (often requiring DCM, DMSO, or DMF) and its physical form (dust).

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Respiratory Engineering Control: Certified Fume Hood.PPE: N95 (minimum) or P100 respirator if hood work is impossible.The primary vector is inhalation of fine particulates during weighing. Benzimidazoles are potent mucous membrane irritants.
Hand Protection Primary: Nitrile Gloves (0.11 mm / 4 mil).Secondary: Double-gloving recommended when using DCM (Dichloromethane).Standard nitrile resists the solid. However, this compound is often dissolved in halogenated solvents (DCM) which permeate standard nitrile in <5 mins. The inner glove provides a "time buffer" for removal.
Ocular Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient due to the fine powder nature; airborne dust can bypass side shields and cause severe ocular irritation (H319).
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoes.Optional: Tyvek sleeves.Prevents accumulation of bioactive dust on street clothing. Tyvek sleeves prevent wrist-gap exposure during reaching movements in the hood.

Operational Protocol: "Safety by Design"

This workflow integrates safety steps directly into the experimental procedure to minimize decision fatigue.

Phase A: Weighing & Transfer (Highest Risk)
  • Static Control: Benzimidazole derivatives are often static-prone. Use an anti-static gun or ionizer bar if available to prevent powder scattering.

  • The "Closed Transfer" Rule:

    • Tare the vial inside the fume hood.

    • Transfer solid.

    • Cap the vial before removing it from the balance enclosure.

    • Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before moving it to the reaction bench. This removes invisible dust residues.

Phase B: Solubilization (Reactivity Check)
  • Solvent Choice: Typically DMSO, DMF, or DCM.

  • Metal Avoidance: Ensure spatulas and needles are Stainless Steel (304/316). Strictly avoid copper or brass fittings in the reaction line due to the terminal alkyne group (C≡C-H), which can form shock-sensitive acetylides.

Phase C: Reaction Setup
  • Venting: If using the alkyne in a "Click" reaction (CuAAC), ensure the system is vented. Although nitrogen generation is minimal, thermal runaways can occur if the copper catalyst is added too rapidly to a concentrated solution.

Emergency & Disposal Logic

Spill Management (Solid)

Do NOT sweep. Sweeping generates aerosols.

  • Isolate: Evacuate the immediate 2-meter radius.

  • Dampen: Cover the spill with a paper towel soaked in inert solvent (heptane or water, depending on solubility) to suppress dust.

  • Scoop: Use a plastic scoop to lift the dampened material.

  • Clean: Wash surface with 1N HCl (neutralizes the basic benzimidazole) followed by soap and water.

Waste Disposal[1][2][3][4][9][11]
  • Stream: Organic Solid Waste (if powder) or Non-Halogenated/Halogenated Organic Liquid Waste (depending on solvent).

  • Segregation: Crucial: Do not mix waste containing this terminal alkyne with waste containing heavy metal salts (Silver/Copper) unless the alkyne has been fully quenched/reacted, to prevent acetylide formation in the waste drum.

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic for handling this compound, prioritizing containment.

HandlingProtocol Start Start: Chemical Retrieval CheckPPE Verify PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE HoodCheck Fume Hood Functional? (Face Velocity > 80 fpm) CheckPPE->HoodCheck HoodCheck->Start No (Contact Facilities) Weighing Weighing Procedure: Use Anti-Static Gun Cap Vial Inside Hood HoodCheck->Weighing Yes Solvent Solubilization: Select Solvent (DMSO/DCM) Weighing->Solvent MetalCheck Equipment Check: Is Copper/Brass present? Solvent->MetalCheck Proceed Proceed to Reaction MetalCheck->Proceed No Stop STOP: Replace Equipment (Risk of Metal Acetylides) MetalCheck->Stop Yes Waste Disposal: Segregate from Ag/Hg Waste Proceed->Waste

Caption: Operational logic flow for handling terminal alkyne benzimidazoles, emphasizing the critical metal-compatibility check to prevent acetylide formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13605333, 1-Methyl-2-ethynyl-1H-benzimidazole. Retrieved February 24, 2026.[10] [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzimidazole derivatives hazard classification. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.